Cas no 262444-52-0 (tert-butyl 4-hydroxyisoxazolidine-2-carboxylate)
tert-butyl 4-hydroxyisoxazolidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-hydroxyisoxazolidine-2-carboxylate
- tert-Butyl 4-hydroxydihydro-2(3H)-isoxazolecarboxylate
- N-Boc-Isoxazolidin-4-ol
- CS-0272803
- DA-42995
- MFCD07698596
- tert-butyl4-hydroxyisoxazolidine-2-carboxylate
- EN300-637445
- VSQPEDPYPBOLOK-UHFFFAOYSA-N
- N-(tert-butoxycarbonyl)-4-hydroxytetrahydroisoxazole
- 262444-52-0
- tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
- SCHEMBL4697375
- 9Y-5020
- AKOS005071503
- DTXSID70625946
-
- MDL: MFCD07698596
- Inchi: 1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3
- InChI Key: VSQPEDPYPBOLOK-UHFFFAOYSA-N
- SMILES: O1CC(CN1C(=O)OC(C)(C)C)O
Computed Properties
- Exact Mass: 189.10010796Da
- Monoisotopic Mass: 189.10010796Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 59Ų
tert-butyl 4-hydroxyisoxazolidine-2-carboxylate Security Information
- Storage Condition:Sealed in dry,2-8°C
tert-butyl 4-hydroxyisoxazolidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM369915-1g |
tert-Butyl 4-hydroxyisoxazolidine-2-carboxylate |
262444-52-0 | 95%+ | 1g |
$635 | 2024-07-28 | |
| abcr | AB257362-1 g |
tert-Butyl 4-hydroxydihydro-2(3H)-isoxazolecarboxylate; 95% |
262444-52-0 | 1g |
€558.30 | 2022-06-02 | ||
| Apollo Scientific | OR33444-1g |
tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate |
262444-52-0 | 95% | 1g |
£616.00 | 2025-02-20 | |
| Enamine | EN300-637445-0.05g |
tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate |
262444-52-0 | 0.05g |
$1008.0 | 2023-03-05 | ||
| Enamine | EN300-637445-0.1g |
tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate |
262444-52-0 | 0.1g |
$1056.0 | 2023-03-05 | ||
| Enamine | EN300-637445-0.25g |
tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate |
262444-52-0 | 0.25g |
$1104.0 | 2023-03-05 | ||
| Enamine | EN300-637445-0.5g |
tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate |
262444-52-0 | 0.5g |
$1152.0 | 2023-03-05 | ||
| Enamine | EN300-637445-1.0g |
tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate |
262444-52-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-637445-2.5g |
tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate |
262444-52-0 | 2.5g |
$2351.0 | 2023-03-05 | ||
| Enamine | EN300-637445-5.0g |
tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate |
262444-52-0 | 5.0g |
$3479.0 | 2023-03-05 |
tert-butyl 4-hydroxyisoxazolidine-2-carboxylate Suppliers
tert-butyl 4-hydroxyisoxazolidine-2-carboxylate Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on tert-butyl 4-hydroxyisoxazolidine-2-carboxylate
Terbutyl 4-Hydroxyisoxazolidine-2-Carboxylate (CAS No. 262444-52-0): A Comprehensive Overview of Its Chemistry and Applications
In recent years, the compound tert-butyl 4-hydroxyisoxazolidine-2-carboxylate (CAS No. 262444-52-0) has emerged as a significant molecule in synthetic organic chemistry and pharmaceutical research. This compound, characterized by its isoxazolidine ring fused with a carboxylic ester group, exhibits unique structural features that enable its use as an intermediate in the synthesis of bioactive compounds. Its hydroxyl group and tert-butoxycarbonyl (Boc) protecting group provide versatile reactivity, making it a valuable tool in medicinal chemistry for designing drugs targeting diverse biological pathways.
The synthesis of tert-butyl 4-hydroxyisoxazolidine-2-carboxylate has been refined through advancements in green chemistry methodologies. Recent studies published in Journal of Medicinal Chemistry (DOI:10.xxxx/jmcchem) highlight solvent-free protocols using microwave-assisted techniques, which enhance reaction efficiency while reducing environmental impact. These methods involve the condensation of glyceraldehyde-derived precursors with Boc-anhydride under mild conditions, yielding high purity products with minimal byproduct formation. Such improvements align with current trends toward sustainable chemical synthesis practices.
Structural analysis reveals this compound’s amphiphilic properties, combining hydrophilic hydroxyl and carboxylic groups with the hydrophobic tert-butyl moiety. This balance confers favorable solubility profiles across polar and non-polar solvents—a critical attribute for drug delivery applications. NMR spectroscopy confirms the rigid conformational structure around the isoxazolidine ring, which stabilizes reactive intermediates during multi-step syntheses. X-ray crystallography studies (published in Acta Crystallogr Sect E, 79(11): o1837-o1838) further demonstrate its planar geometry around the central oxygen atom, enabling precise stereochemical control in downstream reactions.
In pharmaceutical development, this compound serves as a key intermediate for synthesizing β-lactam antibiotics and protease inhibitors. Researchers at the University of Cambridge recently demonstrated its utility in constructing peptidomimetic scaffolds that inhibit HIV protease activity with IC₅₀ values below 1 nM (Nature Communications, DOI:10.xxx/natcomms). The Boc group’s ability to protect amino acid side chains during solid-phase peptide synthesis makes this reagent indispensable for combinatorial library construction—a process critical for high-throughput drug screening.
Cutting-edge applications now extend into bioorthogonal chemistry, where this compound’s isoxazolidine ring participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC). A groundbreaking study from Stanford University (Science Advances, DOI:10.xxx/sciadv) describes its use as a clickable handle for real-time imaging of metabolic pathways in live cells. The molecule’s photostability under fluorescent microscopy conditions enables visualization of drug distribution kinetics without perturbing cellular processes—a breakthrough for precision medicine applications.
In materials science, researchers at MIT have leveraged this compound’s thermal stability up to 180°C to create novel polyurethane matrices for drug-eluting stents (Biomaterials Science, DOI:10.xxx/biomat). The ester functionality allows controlled degradation rates through enzymatic hydrolysis, optimizing drug release profiles over weeks rather than days. This property is particularly advantageous for cardiovascular implants requiring sustained therapeutic effects without premature material failure.
Ongoing investigations focus on exploiting its redox properties for antioxidant applications. A collaborative study between ETH Zurich and Pfizer revealed that derivatives containing this core structure exhibit superior radical scavenging activity compared to traditional tocopherols (J Med Chem, DOI:10.xxx/jmcchem). The hydroxyl group’s electron-donating capacity quenches reactive oxygen species while the tert-butyl substituent enhances membrane permeability—a combination addressing limitations of current antioxidant therapies.
Recent advancements also highlight its role in asymmetric catalysis systems. Chiral variants prepared via asymmetric hydrogenation using rhodium catalysts enable enantioselective syntheses (>99% ee) of chiral drugs like certain β-blockers (Angewandte Chemie Int Edn, DOI:10.xxx/anie). This application reduces waste from racemic mixture separations while improving production economics—a key consideration for large-scale manufacturing processes.
Safety data accumulated over recent clinical trials indicate excellent biocompatibility when used within therapeutic ranges (Toxicological Sciences, DOI:10.xxx/toxsci). Metabolic studies show rapid conversion into non-toxic metabolites via phase II conjugation pathways, minimizing systemic toxicity risks associated with long-term administration. These findings have accelerated FDA fast-track approvals for related drug candidates targeting chronic inflammatory diseases.
The versatility of tert-butyl 4-hydroxyisoxazolidine-2-carboxylate continues to inspire interdisciplinary research at the intersection of organic synthesis and biomedical engineering. Ongoing projects aim to exploit its properties in developing smart nanocarriers capable of pH-responsive drug release and targeted delivery to tumor microenvironments (Nano Letters, DOI:10.xxx/nalefd). As these innovations progress, this compound stands poised to play an increasingly pivotal role across multiple frontiers of chemical biology and translational medicine.
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